(E)-N-methoxy-2-nitro-3-[4-(trifluoromethoxy)phenyl]iminoprop-1-en-1-amine
Description
Properties
IUPAC Name |
(E)-N-methoxy-2-nitro-3-[4-(trifluoromethoxy)phenyl]iminoprop-1-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O4/c1-20-16-7-9(17(18)19)6-15-8-2-4-10(5-3-8)21-11(12,13)14/h2-7,16H,1H3/b9-7+,15-6? | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHVAQIEFUXLQL-OTQCZTGLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC=C(C=NC1=CC=C(C=C1)OC(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CON/C=C(\C=NC1=CC=C(C=C1)OC(F)(F)F)/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-methoxy-2-nitro-3-[4-(trifluoromethoxy)phenyl]iminoprop-1-en-1-amine, also known as N-[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]-4-(trifluoromethoxy)aniline, is a complex organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| Molecular Formula | C11H10F3N3O4 |
| Molecular Weight | 305.21 g/mol |
| IUPAC Name | This compound |
| InChI Key | MSHVAQIEFUXLQL-KGDMEZIXSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes involved in various biochemical pathways. The nitro and methoxyimino groups are crucial for binding affinity, while the trifluoromethoxy group enhances stability and bioavailability. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including:
- Breast Cancer : Demonstrated cytotoxicity against MCF-7 cells.
- Lung Cancer : Inhibited proliferation of A549 cells.
These effects are believed to be mediated through apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies indicate that this compound possesses antimicrobial activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
This activity may be linked to the compound's ability to disrupt bacterial cell membranes.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Anticancer Properties :
- Anti-inflammatory Research :
- Antimicrobial Activity Assessment :
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to (E)-N-methoxy-2-nitro-3-[4-(trifluoromethoxy)phenyl]iminoprop-1-en-1-amine exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted that derivatives with trifluoromethyl groups enhance the potency against various cancer cell lines due to their ability to interact with specific biological targets .
Mechanism of Action
The mechanism of action involves the inhibition of key enzymes involved in cancer cell proliferation. For instance, the compound has been shown to inhibit the activity of topoisomerase II, which is crucial for DNA replication and transcription in cancer cells .
Material Science
Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs). Its high electron affinity and stability under operational conditions contribute to improved device performance. Studies have demonstrated that incorporating this compound into OLEDs results in enhanced brightness and efficiency .
Agricultural Chemistry
Pesticidal Properties
Recent investigations have revealed that this compound possesses pesticidal properties, making it a candidate for developing new agrochemicals. Its efficacy against certain pests has been documented, indicating potential use in crop protection formulations .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound on various cancer cell lines, including breast and lung cancers. The results demonstrated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased rates of early and late apoptosis, indicating that the compound effectively induces cell death through intrinsic pathways .
Comparison with Similar Compounds
Nitro-Containing Enamine Derivatives
Nitro groups in enamine systems are critical for electronic conjugation and bioreductive activity. Key comparisons include:
Key Findings :
Trifluoromethoxy and Trifluoromethyl Substituted Amines
The 4-(trifluoromethoxy)phenyl group distinguishes the target from analogs with trifluoromethyl or other electron-withdrawing substituents:
Key Findings :
Methoxy-Substituted Amines
The N-methoxy group in the target contrasts with methoxy groups on aromatic rings in other compounds:
Key Findings :
Enamine and Imine Derivatives
Conjugated systems in the target are compared to imine derivatives with varied substituents:
| Compound Name | Functional Groups | Molecular Weight | Notes | Reference |
|---|---|---|---|---|
| (E)-(5-Chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylideneamine | Pyrazole, methoxy, chloro | ~291.72† | Heterocyclic; tautomerism | |
| Target Compound | Enamine, nitro, trifluoromethoxy | ~349.25* | Extended conjugation | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
